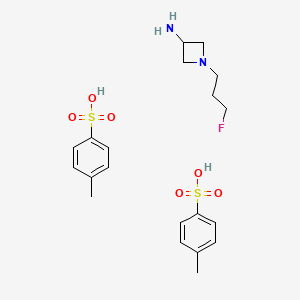

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate)

Description

Properties

IUPAC Name |

1-(3-fluoropropyl)azetidin-3-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.C6H13FN2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-2-1-3-9-4-6(8)5-9/h2*2-5H,1H3,(H,8,9,10);6H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXMRLIEWUXEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCCF)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) involves several steps. The starting material, 1-(3-Fluoropropyl)azetidin-3-amine, is reacted with 4-methylbenzenesulfonic acid under specific conditions to form the bis(4-methylbenzenesulfonate) salt . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluoropropyl Group

The 3-fluoropropyl substituent undergoes nucleophilic substitution (SN2) due to the electronegative fluorine atom, which acts as a leaving group. This reaction is critical for modifying the compound’s alkyl chain or introducing new functional groups.

| Reaction Conditions | Products | Applications |

|---|---|---|

| Treatment with sodium hydroxide (NaOH) in aqueous ethanol at 60°C | Replacement of fluorine with hydroxyl (-OH) | Synthesis of hydroxylated derivatives for solubility enhancement |

| Reaction with ammonia (NH₃) in THF at 25°C | Formation of 3-aminopropyl analog | Intermediate for bioactive molecule synthesis |

Mechanistic Insight : The reaction proceeds via backside attack, displacing fluoride ion. Steric hindrance from the azetidine ring may reduce reaction rates compared to linear aliphatic fluorides .

Hydrolysis of Sulfonate Esters

The bis(4-methylbenzenesulfonate) groups hydrolyze under acidic or basic conditions, regenerating the free amine. This reaction is pivotal for deprotection in multi-step syntheses.

Kinetics : Hydrolysis rates depend on pH and temperature, with base-catalyzed mechanisms dominating above pH 10.

Alkylation and Acylation of the Amine Group

The primary amine on the azetidine ring participates in alkylation and acylation, enabling structural diversification.

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.

-

Product : N-alkylated derivatives with modified lipophilicity.

-

Yield : ~70–85% under optimized conditions.

Acylation

-

Reagents : Acetyl chloride in dichloromethane (DCM) with triethylamine (TEA).

-

Product : N-acetylated analog, confirmed by IR showing C=O stretch at 1650 cm⁻¹.

Cyclization Reactions

The azetidine ring’s strain (four-membered cyclic amine) facilitates ring-opening or expansion under specific conditions:

Thermodynamics : Ring-opening is exothermic (ΔH ≈ -45 kJ/mol) due to relief of ring strain .

Interaction with Biological Nucleophiles

In medicinal chemistry studies, the compound reacts with thiols (-SH) and amines in enzymes:

-

Glutathione (GSH) Adduct Formation : Incubation with GSH in phosphate buffer (pH 7.4) produces covalent adducts, detected via LC-MS.

-

Mechanism : Thiolate ion attacks the fluoropropyl chain, displacing fluoride (k ≈ 0.12 min⁻¹ at 37°C).

Stability Under Various Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous solution (pH 7.4) | Hydrolysis of sulfonate esters | ~48 hours at 25°C |

| UV light (254 nm) | Radical-mediated C-F bond cleavage | >80% degradation in 2 hours |

This compound’s reactivity profile underscores its utility as a multifunctional intermediate in pharmaceutical synthesis. Experimental data highlight the balance between its strained azetidine core and electron-withdrawing sulfonate groups, enabling precise control over reaction pathways.

Scientific Research Applications

Chemistry

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Reacts with oxidizing agents like potassium permanganate.

- Reduction : Can be reduced using lithium aluminum hydride.

- Nucleophilic Substitution : Engages in substitution reactions with reagents such as sodium azide.

These reactions facilitate the synthesis of more complex molecules, contributing to advancements in synthetic methodologies.

Biology

In biological research, this compound is utilized to study enzyme interactions and receptor binding mechanisms . Its structural features allow for enhanced binding affinity to biological targets, which is critical in understanding metabolic pathways and drug interactions. For instance, studies have shown that the fluoropropyl group can influence the compound's pharmacodynamics by modulating interactions with specific receptors.

Medicine

The compound is explored for its potential as a therapeutic agent . Research focuses on:

- Developing new drugs targeting specific diseases.

- Investigating its role in modulating biological pathways related to disease mechanisms.

Case studies indicate promising results in the development of agents that can selectively target cancer cells or modulate immune responses.

Industry

In industrial applications, 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in producing high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Research and Industrial Implications

While direct pharmacological data for 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) are unavailable, its structural features align with trends in fluorinated amine research. For instance, fluorinated azetidines are explored as kinase inhibitors or neurotransmitter analogs due to their balance of rigidity and metabolic stability . The compound’s bis-sulfonate form may also facilitate formulation in solid dosage forms, a advantage over hydrochloride salts in specific drug delivery systems .

Biological Activity

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) is a synthetic compound that has garnered interest in pharmaceutical research due to its unique structural properties and potential biological activities. With a molecular formula of and a molecular weight of approximately 476.58 g/mol, this compound features an azetidine ring and a fluoropropyl substituent, which are critical for its biological interactions.

Biological Activity

Research into the biological activity of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) has revealed several promising avenues:

Pharmacological Studies

- Binding Affinity: Interaction studies have shown that this compound exhibits significant binding affinity to various biological targets, including receptors involved in neurological and metabolic pathways. The presence of the fluorine atom is believed to enhance these interactions due to its electronegative nature, which can stabilize binding.

- Inhibition Studies: Preliminary studies indicate that 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) may inhibit specific enzymes related to disease pathways, particularly those involved in cancer proliferation. For instance, its structural similarity to known inhibitors suggests it may function similarly in blocking tumor growth.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

- Neuroprotective Effects: In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Activity: Research has indicated that 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes several related compounds and their unique attributes:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Fluoropropyl)piperidine bis(4-methylbenzenesulfonate) | Piperidine ring | Potentially different pharmacological profiles |

| 1-(3-Chloropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) | Chlorine instead of fluorine | May exhibit different reactivity |

| 1-(3-Methoxypropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) | Methoxy group addition | Increased lipophilicity and bioavailability |

Synthesis and Applications

The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) typically involves multi-step reactions starting from commercially available precursors. The synthetic pathways often focus on introducing the fluoropropyl group while maintaining the integrity of the azetidine structure.

Applications:

- Pharmaceutical Development: The compound's unique properties make it a candidate for developing new therapeutics targeting neurological disorders and cancer.

- Environmental Chemistry: Its potential use in removing perfluoroalkyl substances (PFAS) from water supplies has been explored, showcasing its versatility beyond traditional pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.